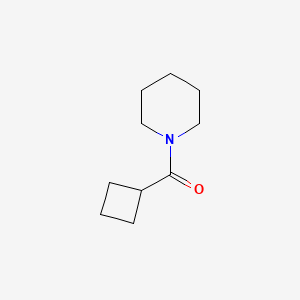![molecular formula C12H21N5O B6643864 2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide](/img/structure/B6643864.png)
2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide, also known as ACT, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activation of the NF-κB pathway, which plays a crucial role in the production of pro-inflammatory cytokines. Additionally, it may modulate the activity of ion channels involved in pain signaling, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, 2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide has been shown to have antioxidant properties. It has been demonstrated to scavenge free radicals and reduce oxidative stress in vitro and in vivo. Additionally, it has been shown to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide in lab experiments is its high potency and selectivity. It has been shown to have minimal off-target effects, making it a useful tool for studying specific biological pathways. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide. One area of interest is its potential as a treatment for chronic pain conditions, such as neuropathic pain and fibromyalgia. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential off-target effects. Finally, there is potential for the development of new analogs of 2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide with improved solubility and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide involves the reaction of 4-formyl-1H-1,2,3-triazole with N-cyclohexyl-N-methylglycine in the presence of an acid catalyst. The reaction yields a white solid, which is further purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide has been studied extensively for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. Additionally, it has been demonstrated to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Propiedades
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c13-6-11-8-17(16-15-11)9-12(18)14-7-10-4-2-1-3-5-10/h8,10H,1-7,9,13H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCMSXZXBNVNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CN2C=C(N=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-2-[(pyrazine-2-carbonylamino)methyl]butanoic acid](/img/structure/B6643785.png)
![2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6643794.png)
![2-Ethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]butanoic acid](/img/structure/B6643799.png)
![4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6643804.png)
![4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6643810.png)
![4-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6643818.png)
![1-[[(2-Ethylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6643832.png)
![4-[(Cyclopent-3-ene-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6643835.png)
![1-[[(1-Ethylimidazol-4-yl)sulfonylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6643849.png)
![2-[4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6643857.png)



![3-[[(3-Methyloxolan-3-yl)amino]methyl]benzamide](/img/structure/B6643904.png)